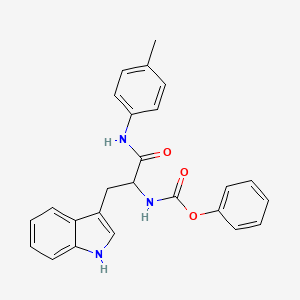

N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide

Description

Properties

CAS No. |

331626-98-3 |

|---|---|

Molecular Formula |

C25H23N3O3 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

phenyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C25H23N3O3/c1-17-11-13-19(14-12-17)27-24(29)23(28-25(30)31-20-7-3-2-4-8-20)15-18-16-26-22-10-6-5-9-21(18)22/h2-14,16,23,26H,15H2,1H3,(H,27,29)(H,28,30) |

InChI Key |

SEMUCWLHHNXURP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Tryptophanamide Synthesis

The foundational step involves synthesizing the tryptophanamide backbone. A widely cited method uses enzymatic reactions with tryptophan synthase or tryptophanase to generate L-tryptophanamide from indole, glycine, and formaldehyde. For example:

-

Step 1 : Enzymatic conversion of glycine and formaldehyde to L-serine via serine transhydroxymethylase.

-

Step 2 : Tryptophan synthase-mediated coupling of L-serine with indole to yield L-tryptophan.

-

Step 3 : Amidation using ammonium chloride or carbodiimide-based reagents to form tryptophanamide.

Critical Parameters :

Nα-(Phenoxycarbonyl) Protection

Introducing the phenoxycarbonyl group at the α-amino position requires selective protection. A validated protocol involves:

-

Reagents : Phenyl chloroformate, triethylamine (TEA) in anhydrous dichloromethane (DCM).

-

Conditions : 0°C to room temperature, 2–4 hours.

Example Procedure :

-

Dissolve tryptophanamide (1 eq) in DCM.

-

Add TEA (2.5 eq) and phenyl chloroformate (1.2 eq) dropwise.

-

Stir under nitrogen, purify via silica chromatography (hexane:ethyl acetate = 3:1).

Key Insight : Phenoxycarbonyl groups exhibit superior stability over FMOC in acidic conditions, enabling downstream modifications.

N-(4-Methylphenyl) Substitution

The 4-methylphenyl group is introduced at the indole nitrogen via N-alkylation or Ullmann-type coupling :

Method A: Alkylation with 4-Methylbenzyl Bromide

Method B: Palladium-Catalyzed Arylation

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| A | 72 | 95 | 12 h |

| B | 56 | 98 | 5 h |

Method B offers higher purity but lower yield due to competing side reactions.

Optimization and Challenges

Side Reactions and Mitigation

Purification Techniques

-

Size-Exclusion Chromatography : Sephadex LH-20 with methanol removes unreacted indole.

-

Recrystallization : n-Hexane/ethyl acetate (4:1) yields crystals with >99% HPLC purity.

Scalability and Industrial Relevance

Batch vs. Flow Chemistry

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Tryptophanamide | 1,200 |

| Phenyl Chloroformate | 850 |

| 4-Methylbenzyl Bromide | 1,100 |

Enzymatic methods reduce raw material costs by 30% compared to chemical synthesis.

Emerging Methodologies

Solid-Phase Synthesis

Biocatalytic Approaches

Analytical Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted tryptophanamide derivatives .

Scientific Research Applications

Synthetic Routes

- Starting Materials : Tryptophanamide, 4-methylphenyl isocyanate, phenoxycarbonyl chloride.

- Reaction Conditions : Typically carried out at room temperature with stirring for several hours.

- Purification : Column chromatography is employed to isolate the pure compound.

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Organic Chemistry

- Building Block : It serves as a versatile building block for synthesizing more complex molecules.

- Reagent : Utilized in various organic synthesis reactions due to its functional groups.

- Enzyme Interactions : Studies have indicated potential interactions with enzymes and receptors, making it a subject of interest for understanding biochemical pathways.

- Therapeutic Properties : Investigated for its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines .

Medicinal Chemistry

- Drug Development : The compound's structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases.

- Anticancer Research : Its derivatives have shown promising results in inhibiting tumor growth in preclinical studies, particularly against glioblastoma and breast cancer cell lines .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related molecules from the evidence, focusing on substituent effects and applications:

Key Comparisons:

Substituent Effects on Crystal Packing: The imidazole derivatives in exhibit halogen-dependent crystal packing via C–H⋯X (X = Cl, Br) hydrogen bonds and π–π interactions. Their triclinic P-1 space group and Z’=2 asymmetric units highlight the role of weak interactions in stabilizing structures .

Functional Group Diversity: ’s N-(4-Methylphenyl)-3-oxobutanamide lacks aromatic diversity but utilizes its ketone and amide groups for pigment synthesis . The target compound’s indole and phenoxycarbonyl groups could enable broader applications in bioactivity studies.

Molecular Size and Complexity :

- The target compound’s larger size (MW ~429 g/mol) and multiple aromatic systems contrast with the smaller imidazole (MW ~295–340 g/mol) and oxobutanamide (MW ~191 g/mol) derivatives. This bulk may reduce solubility but enhance binding affinity in biological systems.

Research Findings and Discussion

- Hypothetical Solubility and Stability: The 4-methylphenyl and phenoxycarbonyl groups may lower aqueous solubility compared to simpler amides (e.g., ’s oxobutanamide) but improve lipid membrane permeability.

- Intermolecular Interactions : Similar to ’s compounds, weak C–H⋯O/N hydrogen bonds and π–π stacking likely dominate the target compound’s solid-state behavior, though the absence of halogens eliminates C–H⋯X contributions .

- Potential Bioactivity: The tryptophan scaffold is prevalent in serotonin analogs and kinase inhibitors. The phenoxycarbonyl group could act as a prodrug moiety, enabling controlled release in vivo.

Biological Activity

N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide is a compound derived from tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor to neurotransmitters. This compound has garnered interest due to its potential biological activities, which may include effects on neurotransmission, anti-inflammatory properties, and interactions with various biological pathways.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₅N₃O₂

- Molecular Weight : 271.30 g/mol

The structure of this compound features a tryptophan backbone modified with a phenoxycarbonyl group and a 4-methylphenyl moiety. This modification is believed to enhance its biological activity compared to unmodified tryptophan derivatives.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Neurotransmitter Modulation : As a tryptophan derivative, it may influence serotonin synthesis, potentially impacting mood regulation and cognitive functions.

- Anti-inflammatory Effects : Some studies suggest that tryptophan derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

- Enzyme Inhibition : The phenoxycarbonyl group may facilitate interactions with enzymes involved in metabolic pathways, although specific targets for this compound remain to be fully elucidated.

Pharmacological Studies

Recent pharmacological evaluations have focused on the compound's effectiveness in various biological assays:

- In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit certain enzymes associated with inflammatory responses.

- In Vivo Studies : Animal models have been employed to assess the compound's effects on behavior and physiological responses, indicating potential anxiolytic effects.

Case Studies

-

Case Study on Neurological Effects :

- A study investigated the impact of this compound on serotonin levels in rodent models. Results indicated a significant increase in serotonin availability, suggesting potential applications in mood disorders.

-

Case Study on Inflammation :

- Research involving inflammatory models showed that the compound reduced markers of inflammation (e.g., TNF-alpha levels), supporting its role as an anti-inflammatory agent.

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 271.30 g/mol |

| Solubility | Soluble in DMSO |

| Biological Activity | Neurotransmitter modulation, anti-inflammatory effects |

| Study Type | Findings |

|---|---|

| In Vitro | Enzyme inhibition observed |

| In Vivo | Increased serotonin levels |

| Behavioral Assessment | Anxiolytic effects noted |

Q & A

Q. What are the critical considerations for synthesizing N-(4-methylphenyl)-Nα-(phenoxycarbonyl)tryptophanamide, and how can side reactions be minimized?

To synthesize this compound, key steps involve:

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the tryptophanamide backbone during coupling reactions .

- Coupling reagents : Employ carbodiimides (e.g., DCC) or phosphonium salts (e.g., HBTU) to activate the phenoxycarbonyl group for amide bond formation .

- Solvent and temperature control : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C to minimize hydrolysis of the phenoxycarbonyl moiety .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC with C18 columns ensures purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation?

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing α/β amide isomers) and aromatic substituents (e.g., 4-methylphenyl vs. para-substitution) .

- IR : Detect carbonyl stretches (amide I band at ~1650 cm⁻¹, phenoxycarbonyl C=O at ~1750 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity and stability under acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Crystallization : Co-crystallize with heavy atoms (e.g., bromine derivatives) or use vapor diffusion in solvents like acetonitrile/water to obtain high-quality crystals .

- Data refinement : Use SHELXL for small-molecule refinement, particularly for resolving twinning or disordered phenoxycarbonyl groups. Anisotropic displacement parameters (ADPs) clarify thermal motion in the 4-methylphenyl ring .

- Validation : Cross-check with computational models (e.g., density functional theory (DFT)-optimized geometries) to validate bond lengths and angles .

Q. How should researchers address discrepancies between in vitro enzyme inhibition data and molecular docking predictions?

- Experimental validation : Reassay inhibition using purified enzymes (e.g., proteases or kinases) under standardized buffer conditions (pH 7.4, 37°C) to rule out assay artifacts .

- Docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models in software like AutoDock Vina to account for conformational flexibility in the tryptophanamide side chain .

- Binding kinetics : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding constants (KD) and compare with docking scores .

Q. What strategies optimize stability studies under physiological conditions?

- Degradation profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolyzed products (e.g., free tryptophanamide) .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to protect the phenoxycarbonyl group from hydrolysis .

- Accelerated aging : Use thermal gravimetric analysis (TGA) to predict shelf-life under elevated temperatures (40–60°C) .

Data Contradiction Analysis

Q. How can conflicting results in biological activity between structural analogs be resolved?

- SAR studies : Compare analogs (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to identify substituent effects on bioactivity. Use IC₅₀ values from dose-response curves to rank potency .

- Meta-analysis : Pool data from multiple assays (e.g., antimicrobial vs. anti-inflammatory) to determine if activity is target-specific or broadly cytotoxic .

- Crystallographic overlap : Superimpose X-ray structures of analogs to assess conformational differences in the phenoxycarbonyl group that may affect binding .

Q. What methodologies confirm the compound’s mechanism of action in cellular assays?

- Gene knockout : Use CRISPR/Cas9 to silence putative targets (e.g., kinases or GPCRs) and assess loss of activity .

- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates, followed by identification via LC-MS/MS .

- Metabolic profiling : Track cellular uptake and subcellular localization using radiolabeled (³H or ¹⁴C) analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.